Melissoidesin F
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Overview
Description
Melissoidesin F is a diterpenoid compound isolated from the aerial parts of the plant Isodon melissoides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of melissoidesin F involves the extraction and isolation from the aerial parts of Isodon melissoides. The process typically includes solvent extraction followed by chromatographic techniques to purify the compound. Detailed synthetic routes and reaction conditions for this compound are not extensively documented in the literature .
Industrial Production Methods
Industrial production methods for this compound are not well-established due to its natural origin and the complexity of its structure. The primary source remains the extraction from Isodon melissoides .
Chemical Reactions Analysis
Types of Reactions
Melissoidesin F, like other diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of diterpenoids like this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
Chemistry: As a model compound for studying the chemical behavior of diterpenoids.
Biology: Investigated for its cytotoxic effects against certain cancer cell lines.
Medicine: Potential use as an anti-tumor agent due to its cytotoxic properties.
Industry: Limited industrial applications due to its natural origin and complex structure.
Mechanism of Action
The mechanism of action of melissoidesin F involves its interaction with cellular pathways that regulate cell growth and apoptosis. It has been shown to induce cytotoxicity in human tumor cell lines, suggesting its potential as an anti-cancer agent. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Melissoidesin F is structurally related to other diterpenoids isolated from Isodon melissoides, including:
- Melissoidesin G
- Melissoidesin E
- Xindongnin B
- Dawoensin A
Uniqueness
What sets this compound apart from its analogues is its specific cytotoxic activity against certain cancer cell lines, making it a compound of interest for further pharmacological studies .
Properties
CAS No. |
256448-81-4 |
---|---|
Molecular Formula |
C24H36O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
[(1S,3S,4S,6S,9S,10S,11S,13S,15R)-3-acetyloxy-11,15-dihydroxy-5,5,9-trimethyl-14-methylidene-6-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
InChI |
InChI=1S/C24H36O6/c1-12-15-9-16(27)19-23(6)8-7-18(30-14(3)26)22(4,5)20(23)17(29-13(2)25)11-24(19,10-15)21(12)28/h15-21,27-28H,1,7-11H2,2-6H3/t15-,16+,17+,18+,19+,20-,21-,23+,24+/m1/s1 |
InChI Key |
ASAPVQRSVCXVGY-SYWCRNCLSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@@H]3[C@H](C[C@@H]4C[C@@]3(C[C@@H]([C@@H]2C1(C)C)OC(=O)C)[C@@H](C4=C)O)O)C |
Canonical SMILES |
CC(=O)OC1CCC2(C3C(CC4CC3(CC(C2C1(C)C)OC(=O)C)C(C4=C)O)O)C |
Origin of Product |
United States |
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